

Spectral data for 2-(Trifluoromethyl)phenethyl alcohol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenethyl alcohol

Cat. No.: B1297001

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **2-(Trifluoromethyl)phenethyl Alcohol**

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed technical guide on the expected spectral characteristics of **2-(Trifluoromethyl)phenethyl alcohol** (CAS No. 94022-96-5). While direct experimental spectra for this specific compound are not readily available in public databases, this guide outlines the predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes standardized experimental protocols for acquiring such data.

Molecular Structure and Properties

- IUPAC Name: 2-[2-(Trifluoromethyl)phenyl]ethanol[1]
- Molecular Formula: C₉H₉F₃O[1][2]
- Molecular Weight: 190.16 g/mol [3]

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(Trifluoromethyl)phenethyl alcohol**. These predictions are derived from the analysis of its constituent functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.7	Multiplet	2H	Aromatic CH (ortho to CH ₂)
~ 7.3 - 7.5	Multiplet	2H	Aromatic CH (meta, para)
~ 3.9 - 4.0	Triplet	2H	-CH ₂ -OH (Methylene)
~ 3.1 - 3.2	Triplet	2H	Ar-CH ₂ - (Benzylidene)
Variable (~1.5 - 2.5)	Singlet (broad)	1H	-OH (Alcohol)

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Notes
~ 138 - 140	Aromatic C (quaternary, C-CH ₂)	
~ 125 - 132	Aromatic CH	Multiple signals expected in this range.
~ 125 (quartet)	Aromatic C (quaternary, C-CF ₃)	Signal split by coupling to ³ F atoms.
~ 124 (quartet)	-CF ₃	Signal split by coupling to ³ F atoms.
~ 61 - 63	-CH ₂ -OH (Methylene)	
~ 36 - 38	Ar-CH ₂ - (Benzylid Methylene)	

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic CH ₂)
1600 - 1450	Medium-Weak	C=C stretch (aromatic ring)
1350 - 1100	Strong	C-F stretch (trifluoromethyl group)
1260 - 1050	Strong	C-O stretch (primary alcohol)

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z Value	Predicted Identity of Fragment	Notes
190	$[M]^+$	Molecular ion peak.
172	$[M - H_2O]^+$	Loss of water from the molecular ion.
159	$[M - CH_2OH]^+$	Alpha-cleavage, loss of the hydroxymethyl radical.
145	$[C_7H_4F_3]^+$	Fragment corresponding to the trifluoromethylbenzyl cation.

Experimental Protocols

The following are standard operating procedures for the spectral analysis of a liquid sample such as **2-(Trifluoromethyl)phenethyl alcohol**.

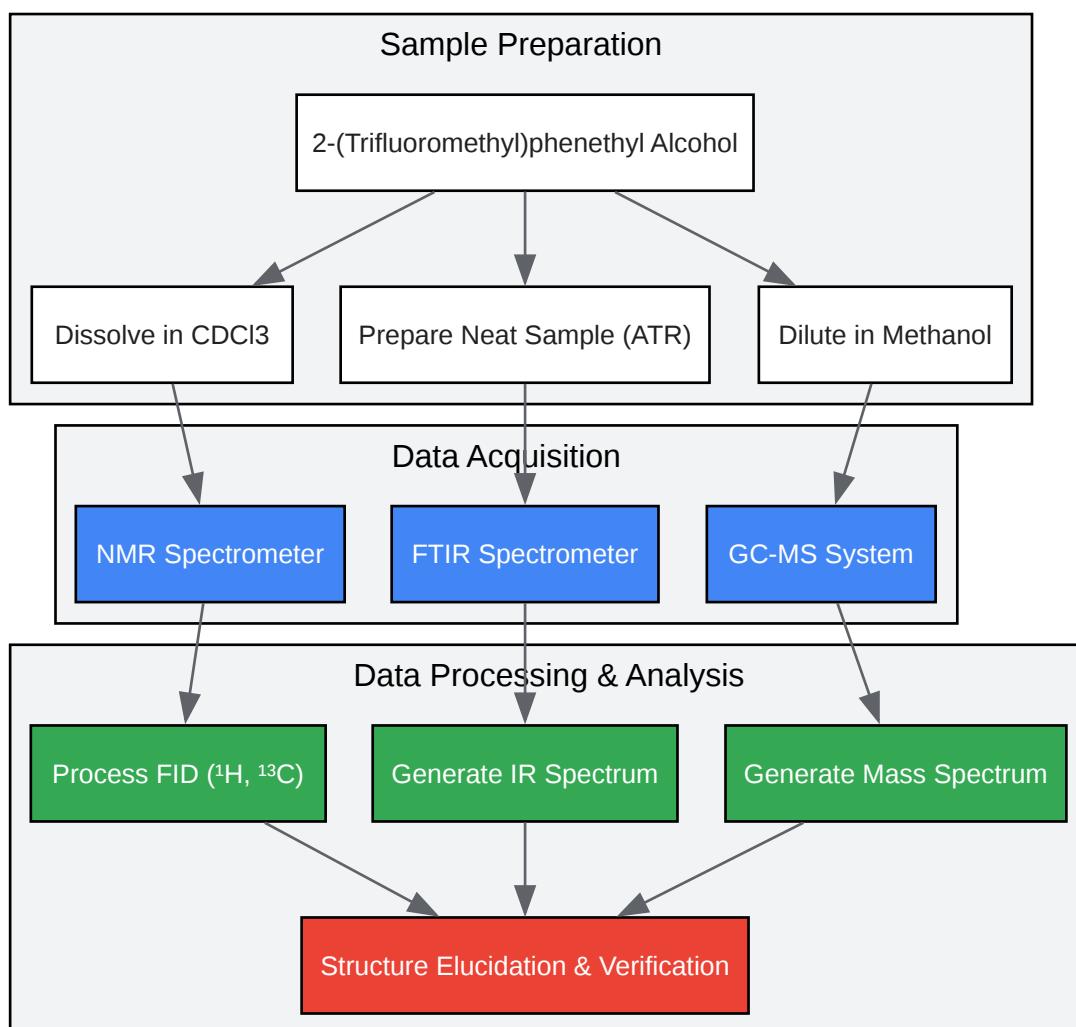
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(Trifluoromethyl)phenethyl alcohol** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Thin Film: Alternatively, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrument Setup: Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or clean salt plates.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

- GC-MS: If using Gas Chromatography-Mass Spectrometry, inject a small volume (e.g., 1 μ L) of the solution into the GC inlet. The compound will be separated on a capillary column before entering the MS ion source.
- Data Acquisition:
 - Select the ionization method, typically Electron Ionization (EI) at 70 eV for generating fragment patterns.
 - Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-400).
- Data Processing: The software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL | 94022-96-5 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 2-(Trifluoromethyl)phenethyl alcohol 97 94022-96-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectral data for 2-(Trifluoromethyl)phenethyl alcohol (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297001#spectral-data-for-2-trifluoromethyl-phenethyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com